molecular formula C17H19ClN2O5S B5519500 2-chloro-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzenesulfonamide

2-chloro-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzenesulfonamide

Cat. No.: B5519500
M. Wt: 398.9 g/mol
InChI Key: APOHRYNKZLGLTI-UHFFFAOYSA-N
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Description

2-chloro-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19ClN2O5S and its molecular weight is 398.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.0703206 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Screening

Research focused on the synthesis of derivatives, such as N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, has demonstrated moderate to good biological activities against Gram-negative and Gram-positive bacteria, as well as enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).

Molecular and Electronic Structure

Studies on the synthesis and crystal structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have provided insights into the molecular and electronic structure of these compounds, facilitating the understanding of their chemical behavior and potential applications in various fields (Rublova et al., 2017).

Antitumor Activity

Novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity, with certain compounds showing remarkable activity and selectivity toward specific cancer cell lines, highlighting their potential as therapeutic agents (Sławiński & Brzozowski, 2006).

Synthetic Applications of Metalated Sulfonamides

Metalated sulfonamides have shown vast possibilities in the synthesis of heterocyclic compounds, demonstrating their potential in the development of new chemical entities for various applications. The ability to undergo directed ortho metalation opens up new avenues for creating complex molecular architectures (Familoni, 2002).

Inhibitors of Carbonic Anhydrases

Sulfonamides incorporating 1,3,5-triazine moieties have been identified as potent inhibitors of carbonic anhydrase isozymes, showing inhibition constants in the nanomolar range. These findings indicate the potential of these compounds in developing novel therapeutic agents targeting carbonic anhydrases (Garaj et al., 2005).

Safety and Hazards

As with any chemical compound, handling “2-chloro-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzenesulfonamide” would require appropriate safety precautions. Without specific information, it’s safe to assume that it should be handled with care to avoid ingestion, inhalation, or contact with skin or eyes .

Future Directions

The study of sulfonamide derivatives is a rich field with potential applications in medicine and other areas. Future research could explore the synthesis, properties, and potential uses of this and similar compounds .

Properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-[2-(3,4-dimethoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O5S/c1-24-14-8-7-12(11-15(14)25-2)9-10-19-17(21)20-26(22,23)16-6-4-3-5-13(16)18/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOHRYNKZLGLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)NS(=O)(=O)C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.